Cdk6/pim1-IN-1

Description

Significance of Protein Kinases in Cellular Signaling and Oncogenesis

Protein kinases are a crucial family of enzymes that regulate a vast array of cellular processes. They function by transferring a phosphate (B84403) group from ATP to specific amino acids on substrate proteins, a process known as phosphorylation. This modification acts as a molecular switch, altering the protein's activity, localization, and interaction with other molecules. Consequently, protein kinases are central to signal transduction pathways that control cell growth, differentiation, metabolism, and apoptosis.

Given their fundamental role, it is not surprising that the dysregulation of protein kinase activity is a hallmark of many human diseases, particularly cancer. nih.gov The constitutive activation of kinases, often due to genetic mutations or overexpression, can lead to uncontrolled cell proliferation and survival, driving the initiation and progression of tumors. nih.gov This has made protein kinases one of the most important classes of drug targets in oncology.

Cyclin-Dependent Kinase 6 (CDK6) in Cell Cycle Control and Transcriptional Regulation

Cyclin-dependent kinase 6 (CDK6) is a key member of the serine/threonine protein kinase family. It is well-established as a critical regulator of the cell cycle and has more recently been implicated in a range of other cellular functions, including transcriptional regulation. mdpi.comashpublications.org

Canonical Roles of CDK6 in G1-S Phase Transition and RB Phosphorylation

The most well-understood function of CDK6 is its role in controlling the G1-S phase transition of the cell cycle. mdpi.com In partnership with its activating partners, the D-type cyclins, CDK6 forms a complex that phosphorylates the Retinoblastoma (RB) tumor suppressor protein. ashpublications.orgnih.gov This phosphorylation event is a critical step that releases the transcription factor E2F to activate the transcription of genes necessary for DNA replication and progression into the S phase. ashpublications.org The proper regulation of the CDK6-Cyclin D-RB-E2F pathway is essential for normal cell proliferation.

Non-Canonical and Kinase-Independent Functions of CDK6 in Cellular Processes

Beyond its canonical role in cell cycle progression, CDK6 has been shown to possess non-canonical functions that are independent of its kinase activity. mdpi.com Research has demonstrated that CDK6 can directly participate in transcriptional regulation by binding to the promoter regions of specific genes. mdpi.comashpublications.org For instance, in certain hematologic malignancies, CDK6 can directly regulate the transcription of key oncogenes like FLT3 and PIM1. mdpi.comashpublications.org This transcriptional regulatory function can be independent of its catalytic activity, highlighting a dual role for CDK6 in cancer biology. mdpi.com Furthermore, CDK6 has been implicated in processes such as angiogenesis and the maintenance of cytoskeletal integrity. mdpi.com

PIM1 Kinase: Role in Cell Survival, Proliferation, and Hematologic Malignancies

PIM1 is a serine/threonine kinase that plays a significant role in promoting cell survival and proliferation. jcpjournal.org Overexpression of PIM1 is frequently observed in various hematological and solid tumors, where it contributes to tumorigenesis by inhibiting apoptosis and promoting cell cycle progression. jcpjournal.org

PIM1 Kinase Involvement in Downstream Signaling Pathways

PIM1 exerts its pro-survival effects by phosphorylating a number of downstream target proteins. Key substrates include proteins involved in apoptosis, such as the B-cell lymphoma 2 (Bcl-2) family member BAD. Phosphorylation of BAD by PIM1 can inhibit its pro-apoptotic function. medchemexpress.com Additionally, PIM1 influences cell cycle regulation by phosphorylating cell cycle inhibitors like p21Cip1/Waf1 and p27Kip1, which can lead to their inactivation and subsequent cell cycle progression. jcpjournal.org PIM1 can also phosphorylate and activate the transcription factor c-Myc, a potent oncogene, and enhance the activity of the CDC25A phosphatase, further promoting cell cycle advancement. jcpjournal.org

Synergistic Effects of Dual CDK6 and PIM1 Kinase Inhibition in Disease Contexts

Given the interconnected and often complementary roles of CDK6 and PIM1 in promoting cancer cell proliferation and survival, there is a strong rationale for the dual inhibition of these two kinases. acs.orgx-mol.netnih.gov In acute myeloid leukemia (AML), for example, a feed-forward loop can exist where CDK6 promotes the transcription of PIM1, and PIM kinases, in turn, can stabilize other oncoproteins. mdpi.com Inhibiting both CDK6 and PIM1 simultaneously can therefore disrupt this oncogenic signaling network more effectively than targeting either kinase alone. mdpi.com

This has led to the development of dual CDK6/PIM1 inhibitors, such as Cdk6/pim1-IN-1. acs.orgx-mol.netnih.gov This compound was designed to potently and selectively inhibit both kinases. acs.orgx-mol.netnih.gov Studies have shown that this compound can induce cell cycle arrest at the G1 phase and promote apoptosis in AML cell lines. medchemexpress.commedchemexpress.com The mechanism involves the reduction of RB phosphorylation (a CDK6-mediated event) and the decreased phosphorylation of BAD (a PIM1-mediated event). medchemexpress.com This dual-action approach offers a promising strategy for treating cancers like AML that are dependent on the activities of both CDK6 and PIM1. acs.orgx-mol.netnih.gov

Research Findings on this compound

This compound, also referred to as compound 51 in some literature, has demonstrated potent and balanced inhibitory activity against both CDK6 and PIM1. medchemexpress.comacs.org

Biochemical and Cellular Activity

In biochemical assays, this compound exhibits significant potency against its target kinases. It also shows activity against the closely related CDK4 and PIM3 kinases. medchemexpress.com The compound demonstrates selectivity over a panel of other cyclin-dependent kinases. medchemexpress.com

In cellular models, particularly in AML cell lines such as K562, HL-60, and MOLM13, this compound has been shown to inhibit cell proliferation. medchemexpress.com Mechanistically, treatment with this dual inhibitor leads to a dose-dependent arrest of the cell cycle in the G1 phase and promotes apoptosis. medchemexpress.com This is accompanied by a reduction in the levels of phosphorylated RB and phosphorylated BAD, consistent with the inhibition of CDK6 and PIM1, respectively. medchemexpress.com

Table 1: Biochemical Activity of this compound

| Kinase | IC₅₀ (nM) |

|---|---|

| CDK6 | 39 |

| PIM1 | 88 |

| CDK4 | 3.6 |

| PIM3 | 92 |

IC₅₀ is the half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from MedchemExpress. medchemexpress.com

Table 2: Cellular Activity of this compound in AML Cell Lines

| Cell Line | GI₅₀ (µM) |

|---|---|

| K562 | 1.026 |

| HL-60 | 1.069 |

| MOLM13 | 1.362 |

GI₅₀ is the concentration of a drug that causes 50% inhibition of cell growth. Data sourced from MedchemExpress. medchemexpress.com

Table 3: Selectivity Profile of this compound

| Kinase | IC₅₀ (µM) |

|---|---|

| CDK1 | >10 |

| CDK2 | 2.274 |

| CDK3 | >10 |

| CDK5 | >10 |

| CDK7 | 0.393 |

| CDK9 | 0.440 |

| CDK12 | >10 |

| CDK13 | >10 |

| PIM2 | >10 |

Data sourced from MedchemExpress. medchemexpress.com

Historical Landscape and Evolution of Kinase Inhibitors in Drug Discovery

The field of oncology and therapeutic intervention was fundamentally transformed with the validation of the human kinome as a druggable target class. Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, function as critical nodes in signal transduction pathways governing cell growth, differentiation, proliferation, and survival. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic inhibition. The history of kinase inhibitor development is not a linear progression but rather an evolution of strategy, driven by accumulating biological knowledge and the clinical challenges of efficacy and resistance. This evolution provides the essential context for the rational design of modern, precisely targeted agents like this compound.

The initial "first wave" of kinase inhibitors was characterized by the landmark approval of Imatinib in 2001 for chronic myeloid leukemia (CML). Imatinib's success proved that targeting a specific, disease-driving kinase—in this case, the Bcr-Abl fusion protein—could lead to remarkable clinical outcomes. These early inhibitors were predominantly ATP-competitive, occupying the highly conserved ATP-binding pocket of the kinase domain. While revolutionary, this first generation, including agents like Gefitinib and Erlotinib (B232) targeting EGFR, also revealed the complexities of kinase inhibition. Many exhibited activity against a spectrum of kinases beyond their primary target, sometimes leading to off-target effects but occasionally contributing to their therapeutic efficacy through polypharmacology.

This observation led to a "second wave" of drug discovery focused on enhancing selectivity. The scientific rationale was that inhibiting a single, specific oncogenic kinase with high precision would maximize efficacy while minimizing toxicity associated with off-target kinase engagement. This pursuit of "magic bullets" yielded highly potent and selective inhibitors against targets like ALK, BRAF, and MEK. However, this approach faced a significant clinical hurdle: acquired drug resistance. Cancer cells demonstrated remarkable plasticity, developing resistance through various mechanisms, including mutations in the target kinase's drug-binding site or the activation of parallel, compensatory signaling pathways that bypass the inhibited node.

The challenge of resistance prompted the current, more nuanced "third wave" of kinase inhibitor design. This modern strategy moves beyond the "one drug, one target" paradigm to embrace rationally designed multi-targeting. Instead of seeking absolute selectivity, the goal is to develop single chemical entities that potently inhibit a small, carefully selected set of kinases known to be involved in synergistic or redundant pathways crucial for tumor survival and proliferation. This approach aims to deliver a more robust and durable anti-cancer effect by simultaneously blocking the primary oncogenic driver and potential escape routes, thereby preempting or overcoming resistance.

It is within this third-wave paradigm that a dual inhibitor like this compound finds its rationale. The targets, Cyclin-Dependent Kinase 6 (CDK6) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1), represent two critical and interconnected hubs in cancer cell signaling.

CDK6: In complex with Cyclin D, CDK6 is a key regulator of the G1-S phase transition of the cell cycle. Its inhibition leads to cell cycle arrest and is a validated anti-proliferative strategy.

PIM1: This serine/threonine kinase is a downstream effector of numerous oncogenic signaling pathways (e.g., JAK/STAT). It is a potent pro-survival factor that promotes cell proliferation and inhibits apoptosis, and its overexpression is linked to therapeutic resistance.

Research has revealed significant crosstalk between these pathways. For instance, PIM kinases can phosphorylate and stabilize the MYC oncoprotein, a master regulator of cell growth, while the CDK4/6-Rb-E2F axis also controls the expression of MYC and other genes essential for proliferation. By simultaneously inhibiting CDK6 and PIM1, a dual inhibitor can theoretically induce cell cycle arrest while concurrently blocking a key pro-survival and resistance-conferring pathway, leading to a synergistic anti-tumor response that is more profound than inhibiting either kinase alone. This compound is an exemplar of this evolution—a compound engineered not for broad activity or absolute selectivity, but for precise, dual-target engagement based on a deep understanding of cancer biology.

Data Table 1: The Strategic Evolution of Kinase Inhibitors

The following table outlines the progression of kinase inhibitor development strategies, from the first targeted therapies to modern multi-targeted agents.

| Developmental Wave | Core Strategy | Example Compound | Primary Target(s) | Key Contribution & Limitation |

|---|---|---|---|---|

| First Wave (Early 2000s) | Targeting a single, validated oncogenic driver; ATP-competitive. | Imatinib | Bcr-Abl, c-KIT, PDGFR | Contribution: Validated kinases as druggable targets. Limitation: Emergence of acquired resistance; variable selectivity. |

| Second Wave (Mid-2000s to 2010s) | Maximizing selectivity for a single kinase target to improve safety. | Vemurafenib | BRAF (V600E mutant) | Contribution: High potency and specificity for mutant drivers. Limitation: Rapid resistance via pathway reactivation (e.g., via CRAF). |

| Third Wave (Current) | Rational design of multi-targeted inhibitors to overcome resistance and achieve synergy. | This compound | CDK6, PIM1 | Contribution: Simultaneously blocks proliferation and survival pathways. Limitation: Requires deep understanding of pathway crosstalk for rational design. |

Data Table 2: In Vitro Kinase Selectivity Profile of this compound

This table presents detailed research findings on the inhibitory activity of this compound against its primary targets and other related kinases, demonstrating its potent dual-targeting profile and selectivity. The half-maximal inhibitory concentration (IC₅₀) indicates the concentration of the inhibitor required to reduce kinase activity by 50%.

| Kinase Target | IC₅₀ (nM) | Primary Biological Function |

|---|---|---|

| PIM1 | 1 | Cell survival, proliferation, apoptosis inhibition |

| CDK6 /Cyclin D3 | 5 | Cell cycle progression (G1 phase) |

| PIM2 | 5 | Overlaps with PIM1; promotes cell survival |

| PIM3 | 2 | Overlaps with PIM1; promotes cell survival |

| CDK4/Cyclin D3 | 22 | Cell cycle progression (G1 phase), functionally redundant with CDK6 |

| CDK9/Cyclin T1 | 27 | Transcriptional regulation |

| CDK2/Cyclin E1 | >10,000 | Cell cycle progression (G1/S transition), key off-target to avoid |

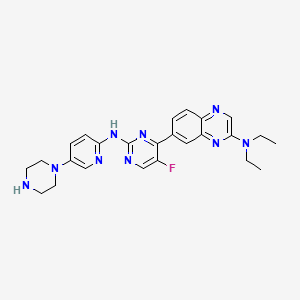

Structure

3D Structure

Properties

Molecular Formula |

C25H28FN9 |

|---|---|

Molecular Weight |

473.5 g/mol |

IUPAC Name |

N,N-diethyl-7-[5-fluoro-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrimidin-4-yl]quinoxalin-2-amine |

InChI |

InChI=1S/C25H28FN9/c1-3-34(4-2)23-16-28-20-7-5-17(13-21(20)31-23)24-19(26)15-30-25(33-24)32-22-8-6-18(14-29-22)35-11-9-27-10-12-35/h5-8,13-16,27H,3-4,9-12H2,1-2H3,(H,29,30,32,33) |

InChI Key |

SKOICOFQIQHEPE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CN=C2C=CC(=CC2=N1)C3=NC(=NC=C3F)NC4=NC=C(C=C4)N5CCNCC5 |

Origin of Product |

United States |

Discovery and Preclinical Characterization of Cdk6/pim1 in 1

Rational Design and Screening Methodologies for Dual Kinase Inhibitors

The development of dual kinase inhibitors like Cdk6/pim1-IN-1 often employs sophisticated computational techniques to identify and optimize lead compounds. These methods are crucial for navigating the vast chemical space and designing molecules with the desired inhibitory profile against multiple targets.

Pharmacophore-Based Virtual Screening Approaches

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. tandfonline.comwjgnet.com This approach was instrumental in the discovery of a novel lead compound targeting both CDK6 and PIM1. nih.govacs.org

The process typically involves:

Model Generation: Creating a pharmacophore model based on the structures of known inhibitors or the active site of the target proteins. tandfonline.comwjgnet.com These models define key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. tandfonline.comwjgnet.com

Database Screening: Using the generated pharmacophore model as a 3D query to screen large chemical databases for molecules that match the defined features. frontiersin.orgresearchgate.netfrontiersin.org This virtual screening process can efficiently filter through millions of compounds to identify potential candidates. researchgate.net

Hit Identification: The compounds that successfully map onto the pharmacophore model are considered "hits" and are selected for further investigation. tandfonline.com

In the development of dual kinase inhibitors, pharmacophore models can be generated for each target kinase individually, and then used to find common hits that satisfy the requirements for both. frontiersin.org Alternatively, a combined pharmacophore model can be developed based on the features of ligands known to bind to both targets. tandfonline.com

Structure-Based Drug Design Strategies

Structure-based drug design relies on the three-dimensional structural information of the target protein to guide the design of potent and selective inhibitors. scienceopen.com This methodology was employed in the discovery of this compound. nih.govacs.org By understanding the binding modes of initial hits with CDK6 and PIM1, researchers can make targeted modifications to improve their affinity and selectivity. acs.org This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. acs.org

Identification of this compound as a Potent Dual Inhibitor

Through a combination of pharmacophore-based and structure-based virtual screening, a novel lead compound was identified for its dual inhibitory activity against CDK6 and PIM1. nih.govacs.org Subsequent chemical synthesis and optimization led to the development of this compound (also referred to as compound 51 in some studies), a potent and balanced dual inhibitor. nih.govmedchemexpress.commedchemexpress.com

Inhibitory Concentration (IC50) Determination for CDK6 and PIM1 Kinases

The potency of this compound was quantified by determining its half-maximal inhibitory concentration (IC50) against both CDK6 and PIM1 kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

This compound demonstrated potent and balanced inhibition of both kinases with the following IC50 values:

CDK6: 39 nM medchemexpress.commybiosource.com

PIM1: 88 nM medchemexpress.commybiosource.com

Interestingly, this compound also showed very high potency against CDK4, with an IC50 of 3.6 nM. medchemexpress.commedchemexpress.commybiosource.com

| Kinase | IC50 (nM) | Reference |

|---|---|---|

| CDK6 | 39 | medchemexpress.commybiosource.com |

| PIM1 | 88 | medchemexpress.commybiosource.com |

| CDK4 | 3.6 | medchemexpress.commedchemexpress.commybiosource.com |

Comprehensive Kinase Selectivity Profiling of this compound

To assess the specificity of this compound, its inhibitory activity was tested against a panel of other kinases, particularly other members of the cyclin-dependent kinase family. High selectivity is a desirable characteristic for a drug candidate as it can minimize off-target effects.

Comparative Inhibition Against Other CDKs (e.g., CDK4, CDK1, CDK2, CDK3, CDK5, CDK7, CDK9, CDK12, CDK13)

This compound exhibited more than 10-fold selectivity over several other CDKs. medchemexpress.com The compound was significantly less potent against CDK1, CDK2, CDK3, CDK5, CDK12, and CDK13, with IC50 values in the micromolar range or greater. medchemexpress.com While it showed some activity against CDK7 and CDK9, the potency was considerably lower than for CDK6 and CDK4. medchemexpress.com

The compound also displayed selectivity among the PIM kinase family, with an IC50 of 92 nM for PIM3 and greater than 10 µM for PIM2. medchemexpress.com

| Kinase | IC50 | Reference |

|---|---|---|

| CDK1 | >10 µM | medchemexpress.com |

| CDK2 | 2.274 µM | medchemexpress.com |

| CDK3 | >10 µM | medchemexpress.com |

| CDK5 | >10 µM | medchemexpress.com |

| CDK7 | 393 nM | medchemexpress.com |

| CDK9 | 440 nM | medchemexpress.com |

| CDK12 | >10 µM | medchemexpress.com |

| CDK13 | >10 µM | medchemexpress.com |

Selectivity Over Other PIM Kinases (e.g., PIM2, PIM3)

A critical aspect of the preclinical characterization of a kinase inhibitor is its selectivity profile. This compound, while potently inhibiting PIM1, has demonstrated a degree of selectivity over the other two PIM kinase isoforms, PIM2 and PIM3. This selectivity is important as the three PIM kinases, despite sharing structural homology, may have distinct physiological and pathological roles.

The inhibitory activity of this compound against the PIM kinase family has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) values serving as a measure of potency. For this compound, the IC50 value for PIM1 is 88 nM. medchemexpress.com In contrast, its activity against PIM2 is significantly lower, with an IC50 value greater than 10,000 nM. medchemexpress.com The compound retains moderate activity against PIM3, with a reported IC50 of 92 nM. medchemexpress.com

This differential activity highlights a more than 100-fold selectivity for PIM1 over PIM2. The comparable potency against PIM1 and PIM3 suggests that this compound acts as a dual PIM1/PIM3 inhibitor while largely sparing PIM2.

Table 1: Inhibitory Activity of this compound against PIM Kinase Isoforms

| Kinase | IC50 (nM) |

|---|---|

| PIM1 | 88 |

| PIM2 | >10,000 |

| PIM3 | 92 |

Data sourced from medchemexpress.com

Structure-Activity Relationship (SAR) Studies and Lead Optimization Efforts for this compound Analogs

The development of this compound was the culmination of a systematic drug discovery campaign that involved the identification of a novel lead compound and subsequent extensive structure-activity relationship (SAR) studies. acs.orgx-mol.netnih.gov The process commenced with the discovery of a lead compound, designated as lead 1, through a combination of pharmacophore-based and structure-based virtual screening. acs.orgx-mol.net This initial hit provided a foundational scaffold for chemical elaboration.

Researchers then synthesized five distinct series of derivatives based on the structure of lead 1 to explore the chemical space around this scaffold and to optimize its biological activity and pharmaceutical properties. acs.orgx-mol.net These efforts were guided by an iterative process of designing new analogs, synthesizing them, and evaluating their inhibitory potency against both CDK6 and PIM1. This systematic approach allowed for the elucidation of key structural features required for potent dual inhibition.

The core of these analogs is a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a privileged structure in kinase inhibitor design. rsc.org The SAR studies focused on modifications at various positions of this heterocyclic system to enhance potency and selectivity. While the specific details of all five series of analogs are extensive, the overarching goal was to identify a compound with balanced, high potency against both CDK6 and PIM1, coupled with favorable drug-like properties. acs.orgx-mol.net

This comprehensive lead optimization campaign ultimately led to the identification of compound 51, which was named this compound. acs.orgx-mol.netnih.gov This molecule demonstrated a desirable balance of potent inhibition against both CDK6 (IC50 = 39 nM) and PIM1 (IC50 = 88 nM), along with high kinase selectivity and favorable pharmacokinetic properties. acs.orgx-mol.netmedchemexpress.com The successful development of this compound underscores the power of integrating computational drug design with medicinal chemistry to produce highly optimized clinical candidates. acs.orgx-mol.net

Molecular and Cellular Mechanisms of Cdk6/pim1 in 1 Action

Direct Kinase Interaction and Inhibition

Cdk6/pim1-IN-1 exerts its effects through direct binding to and inhibition of its target kinases, CDK6 and PIM1. The compound, also referred to as compound 51 in some literature, demonstrates high potency against these targets. nih.govmedchemexpress.com It also shows significant inhibitory activity against CDK4. nih.govmedchemexpress.com

Elucidation of Binding Modes within Kinase Active Sites (e.g., ATP-Competitive Inhibition)

The primary mechanism of inhibition by this compound is through ATP-competitive binding within the active sites of CDK6 and PIM1 kinases. This mode of action is common for many kinase inhibitors, where the inhibitor molecule competes with adenosine (B11128) triphosphate (ATP), the natural substrate, for binding to the kinase's catalytic domain. nih.govfrontiersin.org By occupying the ATP-binding pocket, the inhibitor prevents the transfer of a phosphate (B84403) group from ATP to the kinase's substrate, thereby blocking its enzymatic activity.

Structural biology studies have provided insights into the binding of this compound (compound 51) to its targets. The binding models have been determined using X-ray crystallography, with the corresponding structures deposited in the Protein Data Bank under the codes 5L2I for the complex with CDK6 and 5O11 for the complex with PIM1. acs.org Analysis of the binding mode of similar inhibitors with CDK6 reveals key interactions with residues within the ATP-binding pocket, such as hydrogen bonds with hinge region residues and hydrophobic interactions that stabilize the inhibitor-kinase complex. frontiersin.org The PIM1 kinase active site has unique features, including a proline residue in the hinge region, which influences the binding of ATP-competitive inhibitors. nih.govlbl.gov The ability of this compound to effectively bind to both distinct kinase active sites underscores its dual inhibitory capability.

Regulation of Cell Cycle Progression

A critical consequence of CDK6 inhibition by this compound is the disruption of normal cell cycle progression. CDK6, in complex with D-type cyclins, is a key regulator of the transition from the G1 phase to the S phase of the cell cycle. nih.govashpublications.org

Induction of G1 Phase Cell Cycle Arrest in Malignant Cells

Treatment of malignant cells with this compound leads to a significant arrest in the G1 phase of the cell cycle. nih.govmedchemexpress.com This effect has been demonstrated in acute myeloid leukemia (AML) cell lines, including K562 and HL-60. nih.gov In these cell lines, exposure to this compound at concentrations ranging from 0.5 to 1.5 µM resulted in a dose-dependent increase in the population of cells in the G1 phase. nih.gov This G1 arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting their proliferation. ashpublications.org

Attenuation of Retinoblastoma (RB) Protein Phosphorylation

The induction of G1 arrest is a direct result of the inhibition of CDK6's kinase activity, which leads to reduced phosphorylation of the Retinoblastoma (RB) protein. nih.govnih.gov The CDK4/6-cyclin D complex is responsible for phosphorylating RB, a key step that inactivates RB's tumor-suppressive function and allows for the transcription of genes necessary for S-phase entry. ashpublications.orgaacrjournals.org In studies using K562 and HL-60 cell lines, treatment with this compound at concentrations between 0.5 and 1.5 µM for 24 hours led to a concentration-dependent reduction in the levels of phosphorylated RB (p-RB). nih.gov This attenuation of RB phosphorylation maintains RB in its active, hypophosphorylated state, where it sequesters E2F transcription factors and prevents the expression of genes required for cell cycle progression. aacrjournals.org

Impact on Cellular Proliferation Dynamics

The combined effects of inhibiting CDK6 and PIM1, leading to cell cycle arrest and modulation of other signaling pathways, result in a potent anti-proliferative effect in various cancer models. nih.gov

Growth Inhibition in Various Cancer Cell Lines

This compound has demonstrated significant growth inhibitory activity across multiple cancer cell lines, particularly those of hematopoietic origin. nih.gov The compound effectively inhibits the proliferation of acute myeloid leukemia (AML) cells. nih.govmedchemexpress.com The growth inhibition is quantified by the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

| Cell Line | Cancer Type | GI50 (µM) |

| K562 | Acute Myeloid Leukemia | 1.026 nih.gov |

| HL-60 | Acute Myeloid Leukemia | 1.069 nih.gov |

| MOLM13 | Acute Myeloid Leukemia | 1.362 nih.gov |

The inhibitory activity of this compound extends beyond its primary targets of CDK6 and PIM1, with potent inhibition also observed against CDK4. The 50% inhibitory concentration (IC50) values highlight the compound's potency.

| Kinase | IC50 (nM) |

| CDK6 | 39 nih.govmedchemexpress.com |

| PIM1 | 88 nih.govmedchemexpress.com |

| CDK4 | 3.6 nih.govmedchemexpress.com |

| PIM3 | 92 nih.gov |

| CDK7 | 393 nih.gov |

| CDK9 | 440 nih.gov |

| CDK2 | 2274 nih.gov |

| CDK1 | >10000 nih.gov |

| CDK3 | >10000 nih.gov |

| CDK5 | >10000 nih.gov |

| CDK12 | >10000 nih.gov |

| CDK13 | >10000 nih.gov |

| PIM2 | >10000 nih.gov |

This broad-spectrum activity, particularly the dual targeting of CDK6 and PIM1, contributes to its robust anti-proliferative effects in sensitive cancer cell lines.

Mechanisms of Apoptosis Induction

This compound actively promotes programmed cell death, or apoptosis, in cancer cells. This is achieved through the direct modulation of proteins that either promote or inhibit this critical cellular process.

A key mechanism by which this compound induces apoptosis is through its influence on the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of apoptosis. Specifically, the compound has been shown to reduce the levels of phosphorylated B-cell lymphoma 2 associated death promoter (p-BAD). medchemexpress.com BAD is a pro-apoptotic member of the Bcl-2 family. In its unphosphorylated state, BAD promotes apoptosis by binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL. However, when phosphorylated by survival kinases such as PIM1, BAD is sequestered in the cytoplasm and is unable to exert its pro-apoptotic function. nih.govugent.be By inhibiting PIM1 kinase activity, this compound prevents the phosphorylation of BAD, leading to an increase in its active, dephosphorylated form. This, in turn, neutralizes the anti-apoptotic proteins and triggers the apoptotic cascade.

Research has demonstrated that treatment of AML cell lines, such as K562 and HL-60, with this compound leads to a dose-dependent increase in apoptosis. medchemexpress.com This increase in cell death is accompanied by a concentration-dependent reduction in the levels of p-BAD. medchemexpress.com

Influence on Oncogenic Signaling Networks

This compound exerts its anti-cancer effects by disrupting several interconnected signaling networks that are frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.

A critical aspect of this compound's mechanism is its ability to suppress the expression of two key oncogenes: FMS-like tyrosine kinase 3 (FLT3) and PIM1. ashpublications.orgashpublications.org CDK6, in its kinase-dependent role, has been identified as a transcriptional regulator of both FLT3 and PIM1. ashpublications.orgashpublications.org It directly binds to the promoter regions of these genes, stimulating their transcription. ashpublications.orgresearchgate.net The inhibition of CDK6 by this compound therefore leads to a decrease in the mRNA and protein levels of both FLT3 and PIM1. medchemexpress.comashpublications.org This dual downregulation is particularly significant in cancers driven by mutations in FLT3.

In a significant subset of AML cases, mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor tyrosine kinase. haematologica.org This results in the aberrant activation of downstream signaling pathways that promote cell proliferation and survival. haematologica.orgoncotarget.com

This compound's action intersects with this pathway in a powerful feedback loop. FLT3-ITD signaling is known to upregulate the expression of PIM1 and enhance CDK6 activity. haematologica.orgmdpi.com In turn, CDK6 promotes the transcription of both FLT3 and PIM1. ashpublications.orgmdpi.com Furthermore, PIM kinases can phosphorylate and stabilize the FLT3 protein. mdpi.com By inhibiting both CDK6 and PIM1, this compound disrupts this vicious cycle from multiple points. The inhibition of CDK6 reduces the transcription of FLT3 and PIM1, while the inhibition of PIM1 further destabilizes the FLT3 protein, leading to a comprehensive shutdown of this oncogenic signaling axis. ashpublications.orgmdpi.com This synergistic effect makes dual inhibitors like this compound particularly effective against FLT3-mutant leukemic cells. ashpublications.org

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors and is often constitutively active in cancer. nih.govresearchgate.net PIM1 kinase expression is, in part, regulated by the JAK/STAT pathway, with STAT3 and STAT5 being direct transcriptional activators of the PIM1 gene. nih.govresearchgate.net

Conversely, PIM1 can also modulate JAK/STAT signaling. While PIM1 is a downstream target, it can also participate in a feedback loop. For instance, PIM1 has been shown to negatively regulate the JAK/STAT pathway by activating suppressors of cytokine signaling (SOCS) proteins in hematopoietic cells. nih.gov Furthermore, FLT3-ITD mutations lead to pronounced activation of STAT5. haematologica.org By downregulating FLT3 and PIM1, this compound can indirectly dampen the hyperactivity of the JAK/STAT pathway, particularly the STAT5 signaling that is crucial for the survival of FLT3-ITD positive AML cells. haematologica.org CDK6 itself can also cooperate with transcription factors like STAT3 to regulate gene expression, adding another layer of complexity to this interplay. frontiersin.org

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer. nih.govnih.gov Both PIM and CDK kinases have intricate connections with this cascade.

PIM kinases and AKT share several downstream substrates and can have overlapping functions in controlling cell growth and translation through the mTORC1 complex. nih.gov PIM kinases can influence the PI3K/AKT/mTOR pathway by phosphorylating components like insulin (B600854) receptor substrates (IRS), which can in turn alter PI3K activity. nih.gov

CDK4/6 activity has also been linked to the regulation of the mTOR pathway. nih.govoncotarget.com Inhibition of CDK4/6 can lead to a reduction in the phosphorylation of downstream mTOR targets like the ribosomal protein S6. oncotarget.com The dual inhibition of CDK6 and PIM1 by this compound is therefore expected to significantly impact the PI3K/AKT/mTOR signaling network, contributing to its anti-proliferative effects. The compound's ability to disrupt this pathway, in conjunction with its effects on the FLT3 and JAK/STAT pathways, underscores its comprehensive mechanism of action against oncogenic signaling.

Interactive Data Tables

Table 1: Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

|---|---|---|

| CDK6 | 39 | medchemexpress.com |

| PIM1 | 88 | medchemexpress.com |

| CDK4 | 3.6 | medchemexpress.com |

| PIM3 | 92 | medchemexpress.com |

| CDK7 | 393 | medchemexpress.com |

| CDK9 | 440 | medchemexpress.com |

| CDK2 | 2274 | medchemexpress.com |

| PIM2 | >10000 | medchemexpress.com |

| CDK1 | >10000 | medchemexpress.com |

| CDK3 | >10000 | medchemexpress.com |

| CDK5 | >10000 | medchemexpress.com |

| CDK12 | >10000 | medchemexpress.com |

Table 2: Anti-proliferative Activity of this compound in AML Cell Lines

| Cell Line | GI50 (µM) | Reference |

|---|---|---|

| K562 | 1.026 | medchemexpress.com |

| HL-60 | 1.069 | medchemexpress.com |

Effects on NF-κB Pathway Activation

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammation, and its dysregulation is implicated in various diseases, including cancer. Research has established a complex interplay between Cyclin-Dependent Kinase 6 (CDK6), Pim-1 kinase, and the NF-κB signaling cascade.

CDK6 has been identified as a physical and functional interaction partner of the NF-κB subunit p65. nih.gov This interaction can enhance the transactivation of p65, which is required for the expression of inflammatory genes. nih.gov In certain contexts, such as in myeloproliferative neoplasms (MPNs), CDK6 promotes NF-κB signaling, which contributes to the production of inflammatory cytokines like IL-6. nih.gov Notably, some of these functions of CDK6 in promoting NF-κB activity appear to be largely independent of its kinase function. nih.gov Furthermore, studies in CDK6-deficient hematopoietic stem cells have shown altered expression of several negative regulators of NF-κB signaling, such as NF-κB inhibitor zeta (NFκBiz). mdpi.com In T cells, CDK6 acts as a nuclear co-factor that can downregulate NF-κB inhibitors, thereby contributing to the production of inflammatory cytokines. frontiersin.org

The Pim-1 kinase component of the dual-target inhibitor this compound also has established links to the NF-κB pathway. The induction of Pim-1's transcript, protein, and kinase activity can be regulated by the NF-κB pathway. researchgate.net Pharmacological or siRNA-mediated inhibition of NF-κB has been shown to significantly block the expression and activity of Pim-1. researchgate.net This suggests a feedback loop where NF-κB can drive the expression of Pim-1.

Given that this compound is an inhibitor of the kinase activities of both CDK6 and Pim-1, its direct effect is on phosphorylation events. However, its impact on the NF-κB pathway is multifaceted. While inhibition of Pim-1 kinase activity might interrupt downstream signaling, the largely kinase-independent role of CDK6 in promoting NF-κB signaling suggests that this specific function of CDK6 may not be directly affected by this compound. nih.gov

Differential Effects on Kinase-Dependent and Kinase-Independent Functions of CDK6

CDK6 possesses two distinct modes of cellular function: those that depend on its catalytic kinase activity and those that are independent of it. researchgate.netashpublications.org this compound, as a kinase inhibitor, is designed to selectively interfere with the former.

Kinase-Dependent Functions: The canonical role of CDK6 is as a serine/threonine kinase that regulates cell cycle progression. frontiersin.org In complex with D-type cyclins, CDK6 phosphorylates the Retinoblastoma protein (Rb). ashpublications.org This phosphorylation event relieves Rb-mediated transcriptional repression, allowing for the expression of genes required for the transition from the G1 to the S phase of the cell cycle. ashpublications.org The kinase activity of CDK6 is also crucial for the transcriptional regulation of specific genes, such as FLT3 and PIM1, in certain cancer cells like FLT3-mutant acute myeloid leukemia (AML). ashpublications.orgnih.gov Inhibition of CDK6 kinase activity with inhibitors like palbociclib (B1678290) has been shown to decrease the transcription of these genes. ashpublications.org this compound directly targets this catalytic function. medchemexpress.comacs.org

Kinase-Independent Functions: Beyond its catalytic role, CDK6 has non-enzymatic functions that are critical for various cellular processes. researchgate.net These kinase-independent activities often involve CDK6 acting as a scaffolding protein or a transcriptional regulator through protein-protein interactions. oncotarget.com Key kinase-independent functions include:

Transcriptional Regulation: CDK6 can bind to the promoters of specific genes, such as those involved in angiogenesis (e.g., VEGF-A) and immune response, to regulate their transcription without requiring its kinase activity. researchgate.netoncotarget.com

Sequestration of Inhibitors: CDK6 can bind to and sequester cyclin-dependent kinase inhibitors (CKIs) like p27Kip1. tandfonline.com This sequestration prevents p27Kip1 from inhibiting other cyclin-CDK complexes, such as Cyclin E-CDK2, thereby promoting cell cycle progression through a kinase-independent mechanism. tandfonline.com

NF-κB Pathway Modulation: As detailed previously, CDK6 can act as a co-factor for the NF-κB subunit p65, a role that has been described as largely kinase-independent. nih.govfrontiersin.org

Effects of this compound: this compound is a potent inhibitor of the kinase activity of CDK6 and Pim-1. medchemexpress.comacs.org Its mechanism of action is centered on preventing the phosphorylation of downstream substrates. Research on the compound demonstrates it reduces the levels of phosphorylated Rb (p-Rb), a direct substrate of CDK6's kinase activity. medchemexpress.com This confirms its role in blocking the kinase-dependent functions of CDK6, leading to cell cycle arrest in the G1 phase. medchemexpress.com

The table below summarizes the inhibitory profile of this compound against a panel of kinases, highlighting its potent activity against CDK6 and Pim-1.

| Kinase Target | IC₅₀ (nM) |

|---|---|

| CDK6 | 39 |

| Pim-1 | 88 |

| CDK4 | 3.6 |

| CDK7 | 393 |

| CDK9 | 440 |

| Pim-3 | 92 |

| CDK2 | 2274 |

| CDK1 | >10000 |

| CDK3 | >10000 |

| CDK5 | >10000 |

| CDK12 | >10000 |

| CDK13 | >10000 |

| Pim-2 | >10000 |

Data sourced from MedchemExpress. medchemexpress.com

Because this compound is an ATP-competitive kinase inhibitor, it is not expected to directly disrupt the kinase-independent scaffolding or transcriptional co-factor functions of the CDK6 protein. Studies on other CDK4/6 inhibitors, such as palbociclib, support this differential effect. For instance, in the context of MPNs, the effects of CDK6 absence were not replicated by palbociclib treatment, indicating that the kinase-independent functions of CDK6 are crucial for the disease pathogenesis and are not targeted by the kinase inhibitor. nih.gov Therefore, while this compound effectively abrogates the kinase-dependent signaling of CDK6 and Pim-1, the kinase-independent functions of CDK6 likely remain intact.

The table below summarizes the differential functions of CDK6 and the expected impact of this compound.

| CDK6 Function | Description | Type | Expected Effect of this compound |

|---|---|---|---|

| Cell Cycle Progression | Phosphorylation of Rb protein to promote G1-S transition. ashpublications.org | Kinase-Dependent | Inhibited |

| Gene Transcription | Phosphorylation-dependent regulation of FLT3 and PIM1 transcription. ashpublications.org | Kinase-Dependent | Inhibited |

| Transcriptional Scaffolding | Binds to promoters of genes like VEGF-A to regulate expression. oncotarget.com | Kinase-Independent | Not directly affected |

| CKI Sequestration | Binds and sequesters p27Kip1 to allow CDK2 activity. tandfonline.com | Kinase-Independent | Not directly affected |

| NF-κB Co-activation | Binds to p65 to enhance NF-κB signaling. nih.gov | Kinase-Independent | Not directly affected |

Compound and Protein Index

| Name | Type |

| This compound | Small Molecule Inhibitor |

| Abemaciclib (B560072) | Small Molecule Inhibitor |

| Palbociclib | Small Molecule Inhibitor |

| Ribociclib | Small Molecule Inhibitor |

| SMI-4a | Small Molecule Inhibitor |

| CDK1 | Protein (Cyclin-Dependent Kinase) |

| CDK2 | Protein (Cyclin-Dependent Kinase) |

| CDK3 | Protein (Cyclin-Dependent Kinase) |

| CDK4 | Protein (Cyclin-Dependent Kinase) |

| CDK5 | Protein (Cyclin-Dependent Kinase) |

| CDK6 | Protein (Cyclin-Dependent Kinase) |

| CDK7 | Protein (Cyclin-Dependent Kinase) |

| CDK9 | Protein (Cyclin-Dependent Kinase) |

| CDK12 | Protein (Cyclin-Dependent Kinase) |

| CDK13 | Protein (Cyclin-Dependent Kinase) |

| Cyclin D | Protein (Cyclin) |

| Cyclin E | Protein (Cyclin) |

| FLT3 | Protein (Receptor Tyrosine Kinase) |

| IL-6 | Protein (Cytokine) |

| NF-κB (p65) | Protein (Transcription Factor) |

| NFκBiz | Protein (NF-κB Inhibitor) |

| p27Kip1 | Protein (Cyclin-Dependent Kinase Inhibitor) |

| Pim-1 | Protein (Serine/Threonine Kinase) |

| Pim-2 | Protein (Serine/Threonine Kinase) |

| Pim-3 | Protein (Serine/Threonine Kinase) |

| Rb (Retinoblastoma protein) | Protein (Tumor Suppressor) |

| VEGF-A | Protein (Growth Factor) |

Preclinical Efficacy and Therapeutic Applications in Disease Models

In vitro Anti-Leukemic Activity

Efficacy in Acute Myeloid Leukemia (AML) Cell Lines

Cdk6/pim1-IN-1 has shown potent activity against various Acute Myeloid Leukemia (AML) cell lines, effectively inhibiting their proliferation. medchemexpress.comfluoroprobe.com The compound's efficacy is highlighted by its half-maximal growth inhibition (GI50) values in key AML cell lines. Specifically, the GI50 was recorded at 1.026 μM in K562 cells, 1.069 μM in HL-60 cells, and 1.362 μM in MOLM13 cells. medchemexpress.comfluoroprobe.com This demonstrates a consistent anti-proliferative effect across different AML subtypes.

Further investigation into the mechanism revealed that this compound induces a G1 phase cell cycle arrest in a dose-dependent manner in both K562 and HL-60 cell lines. medchemexpress.com Moreover, the compound was found to promote apoptosis, or programmed cell death, in these cell lines. medchemexpress.com Mechanistically, treatment with this compound led to a reduction in the levels of phosphorylated retinoblastoma (p-RB) and phosphorylated BAD (p-BAD), key proteins involved in cell cycle progression and apoptosis, respectively. medchemexpress.com A decrease in the level of PIM1 protein was also observed. medchemexpress.com

Table 1: In vitro Efficacy of this compound in AML Cell Lines

| Cell Line | GI50 (μM) |

|---|---|

| K562 | 1.026 |

| HL-60 | 1.069 |

| MOLM13 | 1.362 |

Data sourced from MedchemExpress and Whatman. medchemexpress.comfluoroprobe.com

In vivo Antitumor Efficacy in Murine Models

Evaluation in AML Xenograft Models

The antitumor activity of this compound was further evaluated in a K562 xenograft model using BALB/c mice. medchemexpress.com The compound, referred to as compound 51 in the study, demonstrated more potent in vivo antitumor activity compared to the individual inhibitors palbociclib (B1678290) and SMI-4a, highlighting the benefit of dual Cdk6 and PIM1 inhibition in reducing the AML burden. nih.govacs.org

Exploration of Therapeutic Potential in Other Hematologic Malignancies

The rationale for targeting CDK6 and PIM1 extends to other hematologic malignancies beyond AML. Overexpression of CDK6 is a known factor in T-cell lymphoblastic lymphoma and B-lymphoid malignancies. nih.gov PIM kinases are also frequently overexpressed in various lymphomas and leukemias, where they play a crucial role in tumor progression. jcpjournal.orgnih.gov The dual inhibition of both CDK6 and PIM1, as offered by this compound, presents a promising therapeutic strategy for these cancers. researchgate.net

Assessment in Solid Tumor Models

The therapeutic potential of targeting CDK6 and PIM1 is also being explored in solid tumors. Altered CDK6 function and expression have been identified in breast cancer and melanoma. nih.govresearchgate.net In melanoma, for instance, while mutations in CDK4 are more common, the interplay between CDK4 and CDK6 is crucial for tumor progression, with CDK6 playing a significant role in transcriptional regulation. semanticscholar.orgnih.gov The inhibition of both CDK4 and CDK6 has shown promise in melanoma treatment. nih.gov Given that this compound also potently inhibits CDK4, with an IC50 of 3.6 nM, its application in solid tumors like breast cancer and melanoma is an area of active investigation. medchemexpress.com

Synergistic Combination Therapies

The development of dual inhibitors like this compound was partly driven by the observation of synergistic effects when combining separate CDK6 and PIM1 inhibitors in AML treatment. nih.govacs.orgx-mol.net This suggests that simultaneously targeting both pathways can be more effective than inhibiting either one alone.

Research has shown that combining the CDK4/6 inhibitor palbociclib with PIM1 inhibitors results in synergistic cytotoxicity in FLT3-ITD+ AML cells. ashpublications.orgnih.gov This is significant because it suggests a way to overcome resistance to FLT3 inhibitors, a common challenge in AML therapy. ashpublications.orgnih.gov Furthermore, the CDK4/6 inhibitor PD 0332991 has been shown to sensitize AML cells to the cytotoxic effects of cytarabine, a standard chemotherapy agent. nih.gov This indicates that inhibitors of the CDK4/6 pathway could be valuable components of combination therapies for AML. nih.gov

Synergistic Effects with FLT3 Inhibitors

A compelling application for dual CDK6/PIM1 inhibition is in AML featuring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, which are associated with a poor prognosis. nih.govnih.govashpublications.org A feed-forward loop exists where CDK6, in a kinase-dependent manner, drives the transcription of both FLT3 and PIM1. nih.govashpublications.orghaematologica.orgresearchgate.net PIM1 kinase, in turn, phosphorylates and stabilizes the FLT3 protein, amplifying its oncogenic signaling. haematologica.orgnih.gov This creates a vicious cycle that promotes leukemic cell survival and proliferation. haematologica.orgmdpi.com

Targeting this loop with a CDK4/6 inhibitor like palbociclib in combination with a FLT3 inhibitor has been shown to result in synergistic cytotoxicity in FLT3-ITD AML cells. nih.govnih.govhaematologica.org The dual attack on FLT3—reducing its transcription via CDK6 inhibition and blocking its kinase activity directly—is a powerful strategy to overcome the rapid development of resistance often seen with FLT3 inhibitors alone. nih.govnih.gov The synergy is even more pronounced when palbociclib is combined with a dual PIM1/FLT3 inhibitor, highlighting the critical roles of all three kinases in this oncogenic network. nih.gov The development of this compound is a direct embodiment of this combination strategy, aiming to disrupt two of the three core components of this feedback loop with a single molecule. nih.gov

| CDK/PIM Inhibitor(s) | FLT3 Inhibitor | Cancer Model | Key Findings | Reference |

|---|---|---|---|---|

| Palbociclib (CDK4/6 inhibitor) | Quizartinib, Tandutinib, TCS-359 | FLT3-ITD+ AML cells | Synergistic cytotoxicity; CDK6 inhibition downregulates FLT3 and PIM1 transcription. | nih.gov |

| Palbociclib (CDK4/6 inhibitor) | SGI-1776 (PIM1/FLT3 inhibitor) | FLT3-ITD+ AML cells | Pronounced synergistic effects, indicating the importance of targeting all three kinases (CDK6, PIM1, FLT3). | nih.govresearchgate.net |

| CDK6/PIM1 inhibitor combination | Not Applicable (rationale for dual inhibitor) | AML | The combination of separate CDK6 and PIM1 inhibitors generated synergistic effects, leading to the development of dual inhibitors like this compound. | nih.gov |

Combination with AURORA Kinase Inhibitors

Beyond the FLT3 pathway, research has uncovered other therapeutic vulnerabilities that can be exploited in combination with CDK6 inhibition. In FLT3-mutant AML, CDK6 also functions as a transcriptional regulator of AURORA kinases. nih.govresearchgate.net These are key mitotic regulators, and their overexpression has been linked to resistance against CDK4/6 inhibitors. nih.govresearchgate.netersnet.org Preclinical studies have demonstrated that combining the CDK4/6 inhibitor palbociclib with pan-AURORA kinase inhibitors, such as danusertib (B1684427) or CCT137690, leads to significant synergistic anti-leukemic activity in AML cells with either FLT3-ITD or tyrosine kinase domain (TKD) mutations. nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net This suggests that while this compound directly targets CDK6 and PIM1, its efficacy could be further enhanced by the concomitant inhibition of the downstream effector AURORA kinase, creating a multi-pronged attack on cancer cell proliferation and survival.

Concomitant Inhibition with AKT Inhibitors

A similar synergistic relationship exists between CDK6/PIM1 inhibition and the AKT signaling pathway. mdpi.com Like AURORA kinase, AKT is another oncogenic kinase whose transcription is controlled by CDK6 in FLT3-mutant AML cells. nih.govresearchgate.net Furthermore, the PIM and PI3K/AKT pathways are known to have overlapping functions and converge on the regulation of mTOR signaling. nih.govnih.gov This redundancy can lead to resistance, as inhibition of one pathway may be compensated for by the other.

Preclinical evidence strongly supports a combination approach. The pairing of palbociclib with an AKT inhibitor like MK-2206 has shown synergistic effects in FLT3-mutated AML models. nih.govmdpi.comresearchgate.net Similarly, combining PIM and AKT inhibitors demonstrates significant synergy. ascopubs.org This is because PIM inhibition can sometimes lead to a feedback activation of AKT, which would be negated by an AKT inhibitor. nih.gov These findings underscore the therapeutic potential of combining this compound with AKT inhibitors to achieve a more profound and durable response by simultaneously blocking multiple critical survival pathways. nih.govascopubs.org

| CDK/PIM Inhibitor | Combination Partner | Target | Cancer Model | Key Findings | Reference |

|---|---|---|---|---|---|

| Palbociclib | Danusertib, CCT137690 | AURORA Kinase | FLT3-mutant AML | Synergistic anti-leukemic effects; CDK6 transcriptionally regulates AURORA kinases. | nih.govmdpi.comresearchgate.net |

| Palbociclib | MK-2206 | AKT | FLT3-mutant AML | Synergistic anti-leukemic effects; CDK6 transcriptionally regulates AKT. | nih.govmdpi.comresearchgate.net |

| Palbociclib | Ipatasertib | AKT | Metastatic Castrate-Resistant Prostate Cancer | Combination delayed tumor growth significantly more than single agents. | ascopubs.org |

| Palbociclib | NVP-BEZ235, NVP-BYL719 | PI3K | Malignant Pleural Mesothelioma | Synergistic inhibition of cell proliferation and induction of senescence. | nih.gov |

Combined Modalities with Other Tyrosine Kinase Inhibitors

The principle of synergistic lethality with this compound extends to other classes of tyrosine kinase inhibitors (TKIs). PIM1 overexpression, a direct target of the compound, is a known mediator of resistance to various TKIs. For instance, PIM1 can confer resistance to anti-HER2/EGFR therapies. juniperpublishers.com In preclinical models of HER2-positive breast cancer, PIM inhibitors have successfully overcome resistance to the TKI lapatinib.

Similarly, resistance to the TKI afatinib (B358) in non-small cell lung cancer (NSCLC) can be reversed by co-treatment with palbociclib. ersnet.org In KRAS-mutant colon cancer, a notoriously difficult-to-treat disease, palbociclib has demonstrated synergy with MEK inhibitors, which target a key node downstream of the KRAS TKI pathway. tandfonline.com These findings suggest that the dual inhibitory action of this compound on cell cycle progression (via CDK6) and survival/resistance signaling (via PIM1) makes it a versatile partner for combination with a wide range of TKIs, potentially re-sensitizing resistant tumors or preventing the emergence of resistance in the first place.

Characterization of Resistance Mechanisms to this compound and Related Kinase Inhibitors

Despite the promise of dual inhibitors, cancer cells can develop sophisticated mechanisms to evade treatment. Understanding these resistance pathways is critical for developing next-generation strategies. Research into resistance to CDK4/6 and PIM inhibitors has identified several key escape routes.

Acquired Resistance Pathways (e.g., RAS/MAPK Pathway Mutations, AXL-1 Upregulation)

RAS/MAPK Pathway Activation: A common mechanism of acquired resistance to CDK4/6 inhibitors involves the hyperactivation of the RAS/MAPK signaling pathway. spandidos-publications.comnih.goviiarjournals.orgaacrjournals.org Tumors can acquire activating mutations in RAS family genes (e.g., KRAS, HRAS) or experience amplification of these genes. aacrjournals.orgaacrjournals.org This reactivates downstream signaling through MEK and ERK, bypassing the G1 cell cycle block imposed by CDK4/6 inhibition and promoting continued proliferation. spandidos-publications.comiiarjournals.org This acquired reliance on the MAPK pathway, however, creates a new vulnerability. Preclinical models have shown that cells with acquired resistance to CDK4/6 inhibitors become sensitized to MEK inhibitors, providing a clear rationale for sequential or combination therapy. nih.gov

AXL Upregulation: Upregulation of the receptor tyrosine kinase AXL is another significant bypass track that confers resistance, particularly to EGFR TKIs in NSCLC. nih.govresearchgate.netamegroups.orgaacrjournals.orgoncotarget.com In this setting, cancer cells that develop resistance to drugs like erlotinib (B232) or osimertinib (B560133) often exhibit increased AXL expression and activation, frequently in conjunction with an epithelial-to-mesenchymal transition (EMT) phenotype. nih.govresearchgate.netamegroups.org This AXL-mediated signaling allows the cancer cell to survive and proliferate despite the continued inhibition of EGFR. nih.govoncotarget.com Critically, the pharmacologic or genetic inhibition of AXL has been shown to restore sensitivity to EGFR TKIs in these resistant models, identifying AXL as a key therapeutic target to overcome this form of resistance. nih.govresearchgate.netamegroups.org

| Resistance Pathway | Mechanism | Associated Drug Resistance | Potential Counter-Strategy | Reference |

|---|---|---|---|---|

| RAS/MAPK Activation | Acquisition of activating mutations (e.g., KRAS, HRAS) or gene amplification, leading to bypass signaling via MEK/ERK. | CDK4/6 Inhibitors | Combination or sequential therapy with MEK inhibitors. | spandidos-publications.comnih.govaacrjournals.orgaacrjournals.org |

| AXL Upregulation | Increased expression and activation of the AXL receptor tyrosine kinase, often associated with EMT. | EGFR Inhibitors (Erlotinib, Osimertinib) | Combination therapy with an AXL inhibitor. | nih.govresearchgate.netamegroups.orgaacrjournals.orgoncotarget.com |

Role of PIM1 Overexpression in Drug Resistance

PIM1 kinase stands out as a master regulator of therapeutic resistance. aacrjournals.orgnih.gov Its overexpression is not linked to a single drug or pathway but confers broad resistance to a wide array of cancer treatments, including chemotherapy, radiotherapy, and targeted therapies. juniperpublishers.comaacrjournals.orgamegroups.org The mechanisms are multifaceted; PIM1 promotes cell survival by inhibiting apoptosis through the phosphorylation of pro-apoptotic proteins like BAD. aacrjournals.orgnih.gov It can also regulate the activity of drug efflux pumps, effectively clearing chemotherapeutic agents from the cell. aacrjournals.orgspandidos-publications.com

In the context of targeted therapy, PIM1 overexpression is associated with resistance to antiangiogenic drugs like bevacizumab and sunitinib. aacrjournals.org It is a key factor in resistance to PI3K/AKT pathway inhibitors and has been implicated in resistance to HER2-targeted agents. juniperpublishers.com In TNBC, a cancer type with limited targeted options, PIM1 is frequently overexpressed and contributes to chemotherapy resistance. nih.gov The widespread role of PIM1 in driving therapy resistance across diverse cancer types and treatment modalities provides a strong rationale for its inhibition, either as a single agent in PIM1-addicted cancers or, more broadly, in combination to sensitize tumors to other treatments. aacrjournals.orgoncotarget.com This highlights the strategic importance of the PIM1-inhibitory component of this compound.

Advanced Methodologies for the Study of Cdk6/pim1 in 1

Biochemical and Enzymatic Assays

Quantitative Kinase Inhibition Assays

The inhibitory activity of Cdk6/pim1-IN-1 is quantified through in vitro kinase assays that measure its ability to block the enzymatic activity of its target kinases, primarily Cyclin-Dependent Kinase 6 (CDK6) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1). These assays typically utilize purified, recombinant kinase enzymes and a specific substrate. The extent of substrate phosphorylation is measured in the presence of varying concentrations of the inhibitor.

This compound has been identified as a potent and balanced dual inhibitor of CDK6 and

Cellular Functional Assays

Western Blotting for Protein Expression and Phosphorylation Status

Western blotting is a fundamental technique to investigate the impact of inhibitors like this compound on protein expression and signaling pathways within cells. This method allows for the detection and quantification of specific proteins in a complex mixture, providing insights into the inhibitor's mechanism of action. The process involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. By using antibodies that recognize total protein levels or specific phosphorylation events, researchers can assess how this compound affects the abundance of key proteins and their activation state.

In the context of this compound, Western blotting can be employed to verify the downregulation of its targets, CDK6 and PIM1. Furthermore, it can be used to examine the phosphorylation status of downstream substrates. For instance, studies on CDK6 inhibitors have demonstrated a dose-dependent decrease in the total protein levels of targets like FMS-like tyrosine kinase 3 (FLT3). ashpublications.org This is often accompanied by a significant reduction in the autophosphorylation of the kinase, indicating a loss of its activity. ashpublications.org

Moreover, the phosphorylation of downstream signaling molecules, such as the transcription factor STAT5, which is crucial for cell proliferation and survival, can be assessed. ashpublications.org Inhibition of the Cdk6/Pim1 axis would be expected to lead to a decrease in phosphorylated STAT5 (p-STAT5). Similarly, the expression of STAT5-dependent genes, including c-MYC and PIM1 itself, can be monitored at the protein level to confirm the biological impact of the inhibitor. ashpublications.org

Table 1: Representative Western Blot Findings for CDK6/PIM1 Pathway Inhibition

| Cell Line(s) | Treatment | Target Protein | Observed Effect | Reference |

| FLT3-mutant AML cells | Palbociclib (B1678290) (CDK4/6 inhibitor) | Total FLT3 | Dose-dependent decrease | ashpublications.org |

| FLT3-mutant AML cells | Palbociclib (CDK4/6 inhibitor) | Phospho-STAT5 | Significantly impaired phosphorylation | ashpublications.org |

| FLT3-mutant AML cells | Palbociclib (CDK4/6 inhibitor) | c-MYC, PIM1 | Decreased protein expression | ashpublications.org |

| SGC-7901 (Gastric Cancer) | miR-33a mimics | CDK6, CCND1, PIM1 | Significant decrease in protein levels | spandidos-publications.com |

| LCL1 (Lymphoblastoid) | shRNA against EBNA3C | PIM1 | Substantial reduction in protein levels | plos.org |

Quantitative Real-Time PCR for Gene Expression Analysis (e.g., PIM1, FLT3 mRNA)

Quantitative Real-Time PCR (qPCR) is a powerful technique for measuring the abundance of specific messenger RNA (mRNA) transcripts, providing a snapshot of gene expression at the transcriptional level. This method is crucial for understanding how a compound like this compound affects the transcription of its target genes and other related genes in a signaling network. The process involves reverse transcribing mRNA into complementary DNA (cDNA), which is then amplified in a PCR reaction. The amplification is monitored in real-time using fluorescent dyes or probes, allowing for the quantification of the initial amount of mRNA.

In the study of this compound, qPCR would be essential to determine if the inhibitor affects the mRNA levels of PIM1 and other downstream targets like FLT3. Research on related CDK6 inhibitors has provided a framework for such analyses. For instance, treatment of acute myeloid leukemia (AML) cells with the CDK4/6 inhibitor palbociclib has been shown to significantly reduce the mRNA levels of both PIM1 and FLT3. nih.gov This effect was observed in various FLT3-mutant human AML cell lines, including MOLM-14, MV4-11, and PL-21, after treatment for 72 hours. nih.gov

Furthermore, qPCR can be used to analyze gene expression in primary patient cells. In primary CD34+ cells from patients with FLT3-ITD mutations, palbociclib administration also led to a significant reduction in PIM1 mRNA levels. researchgate.netresearchgate.net The expression levels are typically normalized to a housekeeping gene, such as RPLP0, to ensure accuracy. nih.govresearchgate.net

Studies have also explored the broader transcriptional impact of inhibiting components of the Cdk6/Pim1 axis. For example, the upregulation of PIM1 mRNA has been linked to the Epstein-Barr virus protein EBNA3C. plos.org In EBV-infected cells, qPCR analysis showed a progressive increase in PIM1 transcripts over several days post-infection. plos.org Conversely, knockdown of EBNA3C in lymphoblastoid cell lines resulted in a significant decrease in PIM1 mRNA. plos.org These findings highlight the utility of qPCR in dissecting the transcriptional regulatory functions of the Cdk6/Pim1 pathway and the effects of its inhibition.

Table 2: Representative qPCR Findings for CDK6/PIM1 Pathway Inhibition

| Cell/Tissue Type | Treatment/Condition | Target Gene | Observed Effect on mRNA Levels | Reference |

| FLT3-mutant AML cell lines | Palbociclib (1 µM) | PIM1, FLT3 | Significant decrease | nih.gov |

| Primary CD34+ FLT3-ITD+ cells | Palbociclib (0.3-1 µM) | PIM1 | Significant reduction | researchgate.netresearchgate.net |

| Human PBMCs | EBV infection | PIM1 | Upregulation | plos.org |

| LCL1 cells | EBNA3C knockdown | PIM1 | Significant reduction | plos.org |

| SGC-7901 (Gastric Cancer) | miR-33a mimics | CDK6, CCND1, PIM1 | Significant decrease | spandidos-publications.com |

Molecular Interaction and Epigenetic Studies

Chromatin Immunoprecipitation (ChIP) Assays for Transcriptional Regulation

Chromatin Immunoprecipitation (ChIP) is a technique used to investigate the interaction between proteins and DNA in the natural context of the cell. This methodology is particularly valuable for determining if a protein, such as a transcription factor or a kinase like CDK6, binds to specific regions of the genome, such as the promoter regions of target genes. The assay involves cross-linking proteins to DNA, shearing the chromatin, and then using an antibody to immunoprecipitate the protein of interest along with the bound DNA. The associated DNA is then purified and can be identified by PCR (ChIP-qPCR) or sequencing (ChIP-seq).

In the context of the Cdk6/Pim1 axis, ChIP assays are instrumental in demonstrating the direct transcriptional regulatory role of CDK6. Studies have shown that CDK6 can be found at the promoter regions of key oncogenes, including PIM1 and FLT3. nih.govresearchgate.net For example, ChIP assays performed in murine hematopoietic progenitor cell lines (HPC7) and human AML cell lines have shown that CDK6 is enriched on the Pim1 promoter. researchgate.netresearchgate.net The level of enrichment was found to be similar to that observed at the promoter of another known CDK6 target, the Egr1 gene. researchgate.net

These studies have established that CDK6's role extends beyond its cell cycle-regulatory function to include direct transcriptional regulation. The binding of CDK6 to the promoters of PIM1 and FLT3 stimulates their expression. researchgate.net Consequently, treatment with a CDK4/6 inhibitor leads to a reduction in the expression of these genes, inducing cell cycle arrest and apoptosis in cancer cells. researchgate.net

ChIP-seq, a genome-wide extension of ChIP, has been used to identify the broader cistrome of CDK6. In BCR-ABL+ transformed cells, ChIP-seq analysis revealed that CDK6 binds to the promoter regions of thousands of genes. aacrjournals.org This highlights the extensive role of CDK6 as a transcriptional regulator. The binding of CDK6 to specific gene promoters, such as Mdm4 and Prmt5, has been validated by ChIP-qPCR. aacrjournals.org These advanced techniques are crucial for mapping the direct genomic targets of CDK6 and understanding how inhibitors like this compound might alter the transcriptional landscape of a cell.

Table 3: Summary of CDK6 ChIP Assay Findings

| Cell Line | Target Gene Promoter | Key Finding | Reference |

| Murine HPC7, Human AML | Pim1 | Cdk6 is enriched on the Pim1 promoter. | researchgate.netresearchgate.net |

| Bcr/Abl p185+-transformed lymphoid cells | Pim1 | Cdk6 is enriched on the Pim1 promoter, similar to the Egr1 promoter. | researchgate.net |

| Murine Bcr/Abl p185+-transformed pro-B cells | Flt3 | Cdk6 is enriched on the Flt3 promoter. | nih.gov |

| BCR-ABL+ Cdk6+/+ cells | Mdm4, Prmt5 | Binding of CDK6 to these promoters validated by ChIP-qPCR. | aacrjournals.org |

Computational and Structural Biology Techniques

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as CDK6 or PIM1) to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule inhibitor. The process involves sampling a large number of possible conformations and orientations of the ligand in the binding site of the protein and then using a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. Lower binding energies typically indicate a more stable and favorable interaction.

In the study of CDK6 inhibitors, molecular docking has been widely used to predict how these compounds interact with the ATP-binding pocket of the kinase. rsc.orgnih.gov For example, in a study investigating selonsertib (B560150) as a potential CDK6 inhibitor, molecular docking was performed to predict its binding affinity, which was calculated to be -18.09 (± 0.36) kcal/mol, indicating a strong interaction. nih.gov Similarly, studies on novel pyrazolopyrimidine fused azetidinones as CDK6 inhibitors reported favorable binding energies ranging from -6.5 to -8.0 kcal/mol. rsc.org

These docking studies also provide detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the docking of quercetin (B1663063) into the CDK6 active site revealed key interactions with amino acid residues. acs.org The reliability of docking predictions can be further validated by comparing the calculated binding energies with experimentally determined values, such as the half-maximal inhibitory concentration (IC50). A strong correlation between these values supports the accuracy of the docking model. acs.org

Table 4: Examples of Molecular Docking and Binding Energy Calculations for CDK6 Inhibitors

| Inhibitor | Target | Predicted Binding Energy (kcal/mol) | Key Interactions | Reference |

| Selonsertib | CDK6 | -18.09 (± 0.36) | Strong binding affinity | nih.gov |

| Pyrazolopyrimidine fused azetidinones (e.g., B6, B18) | CDK6 | -7.8, -7.6 | Hydrogen bonds and hydrophobic interactions with residues like Val101, Gln149, Lys43 | rsc.org |

| Quercetin | CDK6 | Not specified, but showed high affinity | Interaction with functionally important residues | acs.org |

| Palbociclib (Standard) | CDK6 | -8.0 | Hydrophobic interaction with Leu152, H-bond with Val101, Asp163 | rsc.org |

Molecular Dynamics Simulations for Complex Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide a dynamic view of the interaction between a ligand and its protein target, offering insights into the stability of the complex and the conformational changes that may occur upon binding. The simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the behavior of the complex over a period of nanoseconds or even microseconds.

For a compound like this compound, MD simulations would be used to assess the stability of its complex with CDK6 and/or PIM1. A key parameter analyzed in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the simulated structure and a reference structure over time. A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and is stable. For instance, in a 100 ns simulation of selonsertib bound to CDK6, the complex was found to be stable, with an average RMSD of 0.23 nm for the complexed form, which was lower than the unbound form (0.33 nm). nih.gov

MD simulations can also be used to calculate the binding free energy of a ligand to its target, often using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). nih.gov These simulations provide a more detailed and dynamic understanding of the binding event than static docking models, confirming the stability of the interactions predicted by molecular docking and providing a more accurate estimation of binding affinity. rsc.orgnih.gov

Table 5: Key Parameters from Molecular Dynamics Simulations of CDK6-Inhibitor Complexes

| Inhibitor | Simulation Length | Key Stability Metrics (RMSD, RMSF, Rg) | Binding Free Energy (MM-PBSA) | Reference |

| Selonsertib | 100 ns | Stable complex with RMSD < 0.3 nm; reduced RMSD compared to unbound CDK6 | -18.09 (± 0.36) kcal/mol | nih.gov |

| Pyrazolopyrimidine fused azetidinones | 100 ns | Ligand-protein complexes maintained structural stability with acceptable RMSD values | Not specified | rsc.org |

| Quercetin | 200 ns | Unbound apo CDK6 was more stable than the quercetin-bound form, indicating an effect of binding on CDK6 structure | Not specified | acs.org |

| Abemaciclib (B560072) | 500 ns | CDK6 structure was stable after 100 ns (average RMSD 2.57 ± 0.28 Å); abemaciclib conformation fluctuated | Not specified | frontiersin.org |

X-ray Crystallography of Compound-Kinase Complexes

X-ray crystallography is a pivotal technique for elucidating the three-dimensional atomic structure of molecules, including the intricate complexes formed between a drug candidate and its protein targets. In the study of this compound, this methodology has been instrumental in providing a detailed understanding of its binding modes to both Cyclin-Dependent Kinase 6 (CDK6) and Proviral Integration site for Moloney murine leukemia virus 1 (Pim1) kinase. The resulting structural data are crucial for structure-based drug design and for optimizing the inhibitor's potency and selectivity.

Research has led to the successful crystallization and structure determination of this compound (also referred to as compound 51 in some literature) in complex with both of its target kinases. acs.orgacs.org These studies reveal the precise molecular interactions that govern the inhibitor's activity.

The co-crystal structure of the inhibitor with CDK6 was determined, and the coordinates were deposited in the Protein Data Bank (PDB) with the accession code 5L2I. acs.org Similarly, the complex of the inhibitor with Pim1 kinase has been structurally characterized and is available under the PDB code 5O11. acs.org A correction was later published to clarify the PDB code for the Pim1 complex. acs.org

Binding Interaction with CDK6

The crystallographic data for the this compound-CDK6 complex reveals that the inhibitor settles into the ATP-binding pocket of the kinase. acs.org The binding is characterized by a network of hydrogen bonds and hydrophobic interactions that contribute to its high affinity.

Key interactions observed in the this compound-CDK6 complex include:

Hydrogen Bonds: The pyrimidine (B1678525) ring and the secondary amine of the inhibitor form two critical hydrogen bonds with the backbone of Valine 101 (Val101) in the hinge region of CDK6. acs.org This interaction is a common feature for many ATP-competitive kinase inhibitors and is crucial for anchoring the compound in the active site.

Hydrophobic Interactions: The inhibitor also engages in several hydrophobic interactions with surrounding amino acid residues, further stabilizing the complex.

Binding Interaction with Pim1

The structural analysis of the this compound-Pim1 complex also demonstrates the inhibitor's placement within the ATP-binding cleft. acs.org Pim1 kinases have some unique structural features in their ATP-binding pocket, such as a proline residue at position 123, which influences the binding of inhibitors. lbl.gov

The binding model of this compound with Pim1, as determined by X-ray crystallography, highlights the following interactions: